Tert-butyl 4-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate
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Overview
Description
Tert-butyl 4-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate is a complex organic compound belonging to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is notable for its unique structure, which includes a tert-butyl ester group and a formyl group attached to an octahydrocyclopenta[c]pyrrole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of α-amino carbonyl compounds and aldehydes, catalyzed by iodine (I2), to form the pyrrole ring . The reaction proceeds smoothly under mild conditions and is tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, and benzoyl chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted pyrroles with various functional groups.
Scientific Research Applications
Tert-butyl 4-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate: Similar structure but with an amino group instead of a formyl group.
Tert-butyl cis-5-oxo-octahydrocyclopenta[c]pyrrole-2-carboxylate: Contains an oxo group instead of a formyl group.
Tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate: Similar structure with an oxo group and a hexahydro ring system.
Uniqueness
Tert-butyl 4-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate is unique due to the presence of both a formyl group and a tert-butyl ester group, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound in synthetic organic chemistry and various research applications .
Properties
IUPAC Name |
tert-butyl 4-formyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-6-9-4-5-10(8-15)11(9)7-14/h8-11H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZZGLJAWNFQAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C2C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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